Optimized Lipophilicity: LogP of the 3-CF₃ Aniline vs. the 4-CF₃ Regioisomer and Unsubstituted Analog
The target compound exhibits a calculated LogP of 2.95, positioning it within a favorable lipophilicity range for oral bioavailability . This is identical to its 4-CF₃ regioisomer (CAS 1783389-71-8, LogP also 2.95) . In contrast, the simpler analog 2-Chloro-3-(trifluoromethyl)aniline (CAS 62476-58-8), which lacks the 5-methoxy group, has a substantially higher LogP of 3.50 , indicating significantly greater lipophilicity. The inclusion of the methoxy moiety in the target compound moderates LogP while increasing TPSA, a desirable balance for central nervous system (CNS) drug design.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.95 |
| Comparator Or Baseline | 2-Chloro-3-(trifluoromethyl)aniline (LogP = 3.50); 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline (LogP = 2.95) |
| Quantified Difference | LogP is 0.55 units lower (less lipophilic) than the des-methoxy analog. Identical to the 4-CF₃ regioisomer. |
| Conditions | Computed values from ChemScene (target) and ChemSrc (comparators) using XLogP3. |
Why This Matters
The presence of the methoxy group provides a clear physicochemical differentiation from the simpler, cheaper analog, enabling more balanced hydrophilicity for specific drug design programs.
